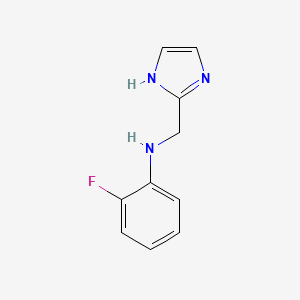

2-fluoro-N-(1H-imidazol-2-ylmethyl)aniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10FN3 |

|---|---|

Molecular Weight |

191.20 g/mol |

IUPAC Name |

2-fluoro-N-(1H-imidazol-2-ylmethyl)aniline |

InChI |

InChI=1S/C10H10FN3/c11-8-3-1-2-4-9(8)14-7-10-12-5-6-13-10/h1-6,14H,7H2,(H,12,13) |

InChI Key |

XTUPUKMQFIFUNZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NCC2=NC=CN2)F |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 2 Fluoro N 1h Imidazol 2 Ylmethyl Aniline and Its Derivatives

Strategies for Carbon-Nitrogen Bond Formation in N-Substituted Anilines

A primary and widely used method for the synthesis of N-substituted anilines, including the target compound, is reductive amination. organic-chemistry.orgrsc.orgacsgcipr.org This versatile reaction involves the formation of an imine from an aniline (B41778) and an aldehyde or ketone, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com For the synthesis of 2-fluoro-N-(1H-imidazol-2-ylmethyl)aniline, this would typically involve the reaction of 2-fluoroaniline (B146934) with 1H-imidazole-2-carbaldehyde.

The choice of reducing agent is crucial for the success of reductive amination. Common reagents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). masterorganicchemistry.com Each has its own advantages in terms of reactivity and selectivity. For instance, NaBH₃CN is particularly effective for selectively reducing imines in the presence of aldehydes. masterorganicchemistry.com The reaction can be performed as a one-pot synthesis, which is efficient and avoids the isolation of the intermediate imine. rsc.org

Challenges can arise, especially with electron-deficient anilines, which may exhibit lower reactivity. thieme-connect.com In such cases, optimization of reaction conditions, including the use of catalysts or more potent reducing systems like borane complexes (e.g., BH₃·THF), may be necessary to achieve good conversion rates. thieme-connect.com

Approaches for Imidazole (B134444) Ring Functionalization and Substitution

The functionalization of the imidazole ring is another key aspect in the synthesis of derivatives of the target compound. A variety of methods exist for introducing substituents onto the imidazole core. organic-chemistry.orgwjpsonline.comresearchgate.net For the parent compound, the key starting material is often 1H-imidazole-2-carbaldehyde, also known as 2-formylimidazole. medchemexpress.comsigmaaldrich.comtcichemicals.com

This aldehyde can be prepared through various synthetic routes. google.com Once obtained, it serves as a versatile precursor for further modifications. For example, it can undergo condensation reactions with various amines to form Schiff bases, which can then be reduced or subjected to other transformations. ijrpc.comsigmaaldrich.com

The imidazole ring itself can be synthesized through several established methods, often involving the condensation of a 1,2-dicarbonyl compound with an aldehyde and ammonia, a reaction known as the Radziszewski synthesis. nih.gov Multicomponent reactions are also employed to construct highly substituted imidazole rings in a single step. organic-chemistry.org

Regioselective Synthesis of Fluoro-Substituted Anilines

The regioselective introduction of a fluorine atom onto the aniline ring is critical for the synthesis of the target molecule. 2-fluoroaniline is a readily available starting material for this purpose. The synthesis of fluoro-substituted anilines can be achieved through various methods, including nucleophilic aromatic substitution on activated fluoroarenes or through electrophilic fluorination of anilines or their precursors.

For instance, the synthesis of 2-fluoro-N-methylaniline has been reported via the reaction of o-fluoroaniline with dimethyl carbonate in the presence of a basic molecular sieve catalyst. chemicalbook.com While this example illustrates N-alkylation, the principles of handling fluoro-substituted anilines are relevant. The electronic properties of the fluorine substituent can influence the reactivity of the aniline nitrogen, which needs to be considered in subsequent reaction steps like reductive amination.

Multi-component Reaction Protocols for Imidazole-Aniline Conjugates

Multi-component reactions (MCRs) offer an efficient strategy for the synthesis of complex molecules like imidazole-aniline conjugates in a single step. These reactions combine three or more starting materials in a one-pot procedure, leading to high atom economy and reduced waste.

While a specific MCR for the direct synthesis of this compound is not prominently described, the principles of MCRs can be applied. For example, a four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles has been achieved by reacting a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions. organic-chemistry.org Adapting such a strategy could potentially allow for the direct construction of the desired imidazole-aniline scaffold.

Catalytic Systems in the Synthesis of this compound Analogues (e.g., Cu(II) Catalysis)

Catalytic systems, particularly those involving copper, play a significant role in the synthesis of N-arylimidazoles and related structures. organic-chemistry.org Copper-catalyzed reactions, such as the Ullmann condensation, are well-established for the formation of carbon-nitrogen bonds. These methods can be applied to couple an imidazole ring with an aryl halide.

For instance, copper-catalyzed reactions of N-substituted imidazoles with diaryliodonium salts can produce aryl imidazolium salts. organic-chemistry.org Similarly, copper-catalyzed cycloaddition reactions can yield multisubstituted imidazoles. organic-chemistry.org These catalytic approaches offer mild reaction conditions and broad functional group tolerance, making them valuable tools for synthesizing a diverse range of imidazole-aniline derivatives.

Exploration of Reaction Mechanisms and Intermediates (e.g., Ullmann-type Coupling with Fluorinated Anilines)

The Ullmann-type coupling reaction is a classic method for forming C-N bonds and can be particularly useful for coupling anilines with aryl halides. In the context of synthesizing analogs of the target compound, this could involve the reaction of an imidazole derivative with a fluorinated aryl halide or the reaction of a fluorinated aniline with a halogenated imidazole.

The mechanism of the Ullmann reaction typically involves the oxidative addition of a copper(I) catalyst to the aryl halide, followed by coordination of the amine and subsequent reductive elimination to form the C-N bond. The presence of a fluorine substituent on the aniline ring can influence the reaction rate and yield due to its electron-withdrawing nature.

Derivatization Strategies for Enhancing Molecular Complexity

Once the core structure of this compound is assembled, various derivatization strategies can be employed to enhance its molecular complexity and explore its chemical space. These strategies can target different parts of the molecule:

Aniline Nitrogen: The secondary amine can be further alkylated, acylated, or arylated to introduce new functional groups.

Imidazole Ring: The imidazole ring can be N-alkylated or N-arylated at the remaining free nitrogen. acs.org Additionally, the carbon atoms of the imidazole ring can be functionalized, for example, through halogenation followed by cross-coupling reactions.

Aniline Ring: The aromatic ring of the aniline moiety can be further substituted through electrophilic aromatic substitution reactions, although the directing effects of the existing substituents (fluoro and aminoalkyl groups) would need to be considered.

These derivatization approaches allow for the systematic modification of the parent compound, enabling the synthesis of a library of analogs with diverse properties.

Interactive Data Tables

Table 1: Common Reducing Agents for Reductive Amination

| Reducing Agent | Formula | Key Features |

| Sodium Borohydride | NaBH₄ | Mild and selective for aldehydes and ketones. |

| Sodium Cyanoborohydride | NaBH₃CN | Selectively reduces imines in the presence of aldehydes. |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Mild and effective for a wide range of substrates. |

| Borane-Tetrahydrofuran Complex | BH₃·THF | Powerful reducing agent, useful for less reactive substrates. |

Table 2: Key Starting Materials

| Compound Name | Structure | Role in Synthesis |

| 2-Fluoroaniline | C₆H₆FN | Aniline component with fluorine substituent. |

| 1H-Imidazole-2-carbaldehyde | C₄H₄N₂O | Aldehyde component providing the imidazole moiety. |

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-fluoro-N-(1H-imidazol-2-ylmethyl)aniline and its Analogues (¹H, ¹³C, ¹⁹F NMR)

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons of the fluoroaniline (B8554772) and imidazole (B134444) rings, the methylene (B1212753) bridge protons, and the N-H protons. The protons on the fluoroaniline ring are expected to exhibit complex splitting patterns due to both homo- and heteronuclear coupling (¹H-¹H and ¹H-¹⁹F). The imidazole protons typically appear in the aromatic region, with the C2-proton being notably deshielded. The methylene protons would likely present as a singlet or a doublet if coupled to the N-H proton.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all carbon environments in the molecule. The carbon directly attached to the fluorine atom (C2 of the aniline (B41778) ring) will show a large one-bond C-F coupling constant, which is a characteristic feature. rsc.org The other aromatic carbons will also exhibit smaller couplings to the fluorine atom. The chemical shifts of the imidazole ring carbons are well-documented and would be readily identifiable.

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. researchgate.net For this compound, a single resonance is expected for the fluorine atom on the aniline ring. The chemical shift of this signal is sensitive to the electronic environment and can be influenced by solvent and pH. researchgate.net

Expected NMR Data for this compound

| ¹H NMR (Expected) | ¹³C NMR (Expected) | ¹⁹F NMR (Expected) | |||

|---|---|---|---|---|---|

| Proton | Chemical Shift (ppm) | Carbon | Chemical Shift (ppm) | Fluorine | Chemical Shift (ppm) |

| Imidazole N-H | ~10-12 | Aniline C-F | ~150-155 (d, ¹JCF ≈ 240 Hz) | Aromatic F | ~ -110 to -130 |

| Imidazole H4/H5 | ~7.0-7.5 | Aniline C-N | ~140-145 (d, ²JCF ≈ 10 Hz) | ||

| Aniline Aromatic H | ~6.5-7.2 | Imidazole C2 | ~145 | ||

| Aniline N-H | ~4-5 | Imidazole C4/C5 | ~120-130 | ||

| Methylene (-CH₂-) | ~4.5 | Aniline Aromatic C | ~115-130 | ||

| Methylene (-CH₂-) | ~45-50 |

Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR))

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its various bonds. researchgate.netresearchgate.net

Key expected vibrational frequencies include the N-H stretching vibrations for both the aniline and imidazole groups, typically observed in the range of 3200-3500 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic rings will appear in the 1400-1650 cm⁻¹ region. researchgate.net A strong absorption band corresponding to the C-F stretching vibration is a key diagnostic peak and is anticipated in the 1200-1300 cm⁻¹ region. niscpr.res.in The C-N stretching vibrations would be found in the 1250-1350 cm⁻¹ range.

Expected FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretch (Imidazole and Aniline) | 3200-3500 |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch (-CH₂-) | 2850-2960 |

| Aromatic C=C and C=N Stretch | 1400-1650 |

| C-N Stretch | 1250-1350 |

| C-F Stretch | 1200-1300 |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would confirm its elemental composition.

The fragmentation of N-(substituted)-anilines upon electron ionization often involves cleavage of the bond between the nitrogen and the substituent. researchgate.net In the case of this compound, the primary fragmentation pathway is expected to be the cleavage of the C-N bond between the aniline nitrogen and the methylene bridge. This would lead to the formation of a 2-fluoroanilinium radical cation and an imidazol-2-ylmethyl cation, or their corresponding neutral and radical fragments. Further fragmentation of the 2-fluoroaniline (B146934) fragment could involve the loss of HCN, while the imidazole-containing fragment may undergo rearrangements and loss of small neutral molecules. nih.gov

Proposed Key Fragmentation Pathways for this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| [M]+• | Molecular Ion | - |

| [M - C₄H₅N₂]+ | [2-fluoroaniline]+• | Cleavage of N-CH₂ bond |

| [C₄H₅N₂]+ | [imidazol-2-ylmethyl]+ | Cleavage of N-CH₂ bond |

| [M - HCN]+• | Loss of hydrogen cyanide from aniline ring | Secondary fragmentation |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Solvatochromic Studies)

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the aniline and imidazole aromatic systems. researchgate.net Aniline itself typically displays two absorption bands around 230 nm and 280 nm. researchgate.net The presence of the imidazole moiety and the fluorine substituent would be expected to cause shifts in the positions and intensities of these bands.

Solvatochromic studies, which examine the change in the absorption or emission spectrum of a compound in different solvents, can provide insights into the nature of its electronic transitions and its interaction with the solvent molecules. nih.govnih.gov For this compound, a bathochromic (red) shift in the absorption maximum is expected with increasing solvent polarity, which is indicative of a π → π* transition where the excited state is more polar than the ground state.

Expected UV-Vis Absorption Maxima (λmax) in Different Solvents

| Solvent | Expected λmax (nm) | Expected Shift |

|---|---|---|

| Hexane (Non-polar) | ~280-290 | - |

| Dichloromethane (Polar aprotic) | ~285-295 | Slight red shift |

| Ethanol (Polar protic) | ~290-300 | Red shift |

| Water (Polar protic) | ~295-305 | Significant red shift |

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound has not been reported in the searched literature, the molecular geometry can be predicted based on related structures. nih.govnih.gov

The molecule is expected to be non-planar, with a dihedral angle between the aniline and imidazole rings. The bond lengths and angles within the aniline and imidazole rings are expected to be consistent with those of other substituted anilines and imidazoles. researchgate.net A key feature in the solid state would be the presence of intermolecular hydrogen bonds involving the N-H groups of both the aniline and imidazole moieties, which could lead to the formation of extended supramolecular architectures. researchgate.net The fluorine atom could also participate in weaker C-H···F interactions.

Predicted Key Geometric Parameters and Intermolecular Interactions

| Parameter | Expected Value |

|---|---|

| C-F Bond Length | ~1.35 Å |

| Aniline C-N Bond Length | ~1.40 Å |

| Methylene C-N Bond Length | ~1.47 Å |

| Dihedral Angle (Aniline-Imidazole) | Variable, likely non-zero |

| Primary Intermolecular Interaction | N-H···N Hydrogen Bonding |

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations on 2-fluoro-N-(1H-imidazol-2-ylmethyl)aniline and Related Compounds

Density Functional Theory (DFT) has become a cornerstone of quantum chemical investigations, balancing computational cost with accuracy for studying molecular systems. researchgate.net This method is used to determine the electronic structure of molecules, providing a basis for calculating a wide range of properties. nih.gov DFT calculations, often employing hybrid functionals like B3LYP, are used to optimize molecular structures, and predict vibrational and electronic properties. nih.govnih.gov

Geometric optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. DFT methods have been shown to accurately predict the structures of various heterocyclic compounds. researchgate.netresearchgate.net

Conformational analysis is crucial for flexible molecules like this compound, which has several rotatable bonds. This analysis explores different spatial arrangements (conformers) of the atoms and identifies the most stable conformations. By rotating the bonds connecting the aniline (B41778), methylene (B1212753), and imidazole (B134444) moieties, a computational scan can map the potential energy surface and identify low-energy, stable conformers. The relative energies of these conformers determine their population distribution at a given temperature.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). pearson.com The HOMO acts as the electron donor, while the LUMO is the electron acceptor. malayajournal.org The energy of the HOMO is related to the molecule's ionization potential, and the LUMO's energy is related to its electron affinity.

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. malayajournal.orgacadpubl.eu A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that the molecule is more reactive. nih.gov For related imidazole derivatives, the HOMO-LUMO gap has been calculated to characterize their stability and potential for charge transfer within the molecule. acadpubl.eu The trifluoromethyl group, for instance, is known to increase the HOMO-LUMO energy gap in some arylimidazole derivatives. ossila.com

| Orbital | Typical Energy (eV) | Description |

|---|---|---|

| HOMO | -5.0 to -6.5 | Highest energy orbital containing electrons; acts as an electron donor. malayajournal.org |

| LUMO | -1.0 to -2.5 | Lowest energy orbital without electrons; acts as an electron acceptor. malayajournal.org |

| Energy Gap (ΔE) | ~4.0 | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. acadpubl.eu |

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. dergipark.org.tr The MEP surface illustrates the electrostatic potential on the electron density surface, helping to identify regions of positive and negative potential. nih.gov

Different colors on the MEP map represent different potential values:

Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. These are often found around electronegative atoms like nitrogen and oxygen. dergipark.org.tr

Blue: Represents regions of low electron density and positive electrostatic potential, which are favorable for nucleophilic attack. nih.gov

Green: Denotes areas with neutral or near-zero potential. nih.gov

For this compound, the MEP map would likely show negative potential (red) around the nitrogen atoms of the imidazole ring and the fluorine atom, indicating these are sites for electrophilic interaction. Positive potential (blue) would be expected around the hydrogen atoms of the amine group and the imidazole ring, highlighting them as sites for nucleophilic interaction.

DFT calculations are widely used to predict spectroscopic data, such as vibrational (FT-IR) and nuclear magnetic resonance (NMR) spectra. nih.gov These theoretical predictions are invaluable for interpreting experimental data and confirming the molecular structure. nih.gov For related benzimidazole (B57391) compounds, calculated vibrational frequencies have shown good agreement with experimental IR spectra. researchgate.net Similarly, theoretical ¹H and ¹³C NMR chemical shifts can be computed and compared with experimental results to validate structural assignments. nih.gov

| Spectroscopic Parameter | Typical Predicted Range | Significance |

|---|---|---|

| FT-IR: N-H Stretch | 3300-3500 cm⁻¹ | Identifies the amine group. |

| FT-IR: C=N Stretch | 1590-1650 cm⁻¹ | Characteristic of the imidazole ring. |

| ¹H-NMR: Aromatic Protons | 7.0-8.5 ppm | Signals from the aniline and imidazole rings. nih.gov |

| ¹H-NMR: Methylene Protons (-CH₂-) | 4.0-5.0 ppm | Signal from the linker protons. nih.gov |

| ¹³C-NMR: Aromatic Carbons | 110-150 ppm | Carbon signals from the aromatic rings. nih.gov |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the electronic excited states of molecules. researchgate.net This method is particularly useful for simulating UV-Visible absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. The calculations provide information on the maximum absorption wavelength (λmax) and the oscillator strength (f), which represents the intensity of the transition. researchgate.net For this compound, TD-DFT could predict its electronic absorption spectrum, offering insights into its photophysical properties.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations can provide a detailed understanding of the dynamic behavior of this compound, including its conformational flexibility and interactions with its environment, such as solvent molecules or biological receptors. ajchem-a.com By simulating the molecule's trajectory, MD can reveal stable binding poses, intermolecular interactions like hydrogen bonds, and solvent accessibility, which are crucial for understanding its behavior in a biological context. ajchem-a.com

Quantum Chemical Descriptors and Reactivity Analysis

From the energies of the frontier molecular orbitals (HOMO and LUMO), several quantum chemical descriptors can be calculated to quantify the reactivity of a molecule. nih.gov These global reactivity descriptors provide a quantitative measure of a molecule's stability and reactivity tendencies.

Key descriptors include:

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A higher hardness value indicates greater stability and lower reactivity. nih.gov

Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule undergoes a chemical reaction.

Electronegativity (χ): Describes the ability of a molecule to attract electrons. nih.gov

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts an additional electronic charge from the environment. nih.gov

These descriptors are used to understand and predict a compound's chemical behavior and reaction mechanisms. nih.gov

| Descriptor | Formula | Interpretation |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | High value indicates high stability and low reactivity. nih.gov |

| Chemical Softness (S) | 1 / η | High value indicates high reactivity. nih.gov |

| Electronegativity (χ) | -(ELUMO + EHOMO) / 2 | Measures the power to attract electrons. nih.gov |

| Electrophilicity Index (ω) | χ² / (2η) | Indicates the propensity of a species to accept electrons. nih.gov |

Mechanistic Computational Studies of Chemical Reactions Involving Fluorinated Anilines

Computational and theoretical chemistry provide powerful tools to investigate the intricate mechanisms of chemical reactions at the molecular level. For fluorinated anilines, such as this compound, these studies offer critical insights into reaction pathways, transition states, and the influence of fluorine substitution on reactivity. While specific mechanistic studies on this compound are not extensively documented, a wealth of computational research on related fluorinated anilines and N-aryl imidazoles allows for a detailed understanding of the expected reaction mechanisms.

The presence of a fluorine atom on the aniline ring significantly alters the electronic properties of the molecule. Fluorine's high electronegativity acts as an electron-withdrawing group, reducing the electron density in the aromatic system. nih.gov This electronic perturbation has profound effects on the molecule's reactivity, influencing reaction rates and regioselectivity. Computational methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF) theory, are instrumental in quantifying these effects. tandfonline.comemerginginvestigators.org

Furthermore, computational studies have been employed to understand the atmospheric degradation of anilines, for instance, through reactions with hydroxyl radicals. mdpi.com For fluorinated anilines, these studies can predict the most likely sites of radical attack and the subsequent reaction pathways. The electron-withdrawing nature of fluorine can deactivate the aromatic ring towards electrophilic attack, potentially favoring abstraction of a hydrogen atom from the amino group. mdpi.com

The following table summarizes key findings from computational studies on reactions involving fluorinated anilines and related compounds, providing a framework for understanding the potential reactivity of this compound.

| Reaction Type | Computational Method | Key Findings | Relevance to this compound |

| N-Arylation of Imidazole | DFT | Elucidation of catalytic cycles involving transition metals. researchgate.net | Provides insight into the synthesis of the target molecule, highlighting the role of the fluorine substituent in modulating the reactivity of the aniline nitrogen. |

| Photoinduced Difluoroalkylation | DFT, 19F NMR Titrations | Evidence for the formation of an electron-donor-acceptor (EDA) complex between the aniline and the fluorinated reagent. acs.org | Suggests potential photochemical reactivity and the influence of the fluoro group on radical-mediated reactions. |

| Reaction with OH Radicals | M06-2X, CCSD(T) | Determination of reaction kinetics and identification of dominant reaction pathways (e.g., H-abstraction vs. OH addition). mdpi.com | Helps predict the atmospheric fate and potential metabolic pathways by identifying the most labile hydrogen atoms. |

| C-F Bond Activation | DFT | Calculation of transition states and activation energies for the oxidative addition of C-F bonds to metal centers. nih.gov | Relevant for understanding potential side reactions or degradation pathways involving the cleavage of the carbon-fluorine bond. |

Structure Activity Relationship Sar Studies of 2 Fluoro N 1h Imidazol 2 Ylmethyl Aniline Derivatives

Influence of Fluorine Position and Substitution Pattern on Biological Interactions

The position and substitution pattern of the fluorine atom on the aniline (B41778) ring of 2-fluoro-N-(1H-imidazol-2-ylmethyl)aniline derivatives can significantly modulate their biological interactions. Fluorine, being the most electronegative element, can alter the electronic properties, lipophilicity, and metabolic stability of a molecule. mdpi.com

The introduction of a fluorine atom can enhance binding affinity to a biological target through various non-covalent interactions, including hydrogen bonds and dipole-dipole interactions. nih.gov The metabolic stability of the aniline ring can also be improved by fluorine substitution, as the carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage. mdpi.com

Systematic studies on related fluorinated compounds have demonstrated that the position of the fluorine atom is crucial for activity. For instance, in fluorobenzoxaboroles, the antifungal activity varies significantly among its isomers, highlighting the importance of the fluorine atom's location. nih.gov The acidity of neighboring functional groups can also be influenced by the presence and position of fluorine, which can be a critical factor for interactions with biological targets. researchgate.net

The following table illustrates hypothetical variations in activity based on the fluorine substitution pattern on the aniline ring, drawing on general principles of medicinal chemistry.

| Substitution Pattern | Predicted Impact on Activity | Rationale |

| 2-fluoro (ortho) | Baseline | The parent compound for SAR comparison. |

| 3-fluoro (meta) | Potentially altered | May change the pKa of the aniline nitrogen and alter binding orientation. |

| 4-fluoro (para) | Potentially altered | Could introduce new interactions with the target protein and affect lipophilicity. |

| 2,4-difluoro | Potentially increased | The additional fluorine could enhance binding affinity and metabolic stability. |

| 3,4,5-trifluoro | Potentially increased | Multiple fluorine atoms could further enhance favorable properties, but may also lead to steric hindrance. |

Effects of Imidazole (B134444) Ring Modifications on Activity Profiles

The imidazole ring is a crucial component of this compound, often involved in key interactions with biological targets through hydrogen bonding and as a proton donor or acceptor. mdpi.com Modifications to this ring can have a profound impact on the activity profile of the derivatives.

The nitrogen atoms of the imidazole ring are key features, with one acting as a hydrogen bond donor and the other as an acceptor. longdom.org Alkylation of the N-1 position of the imidazole ring, for example, can alter its hydrogen bonding capacity and, consequently, its biological activity. mdpi.com The electronic nature of the imidazole ring can also be modulated by introducing substituents, which in turn can affect its interaction with target molecules.

Imidazole derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. longdom.orgresearchgate.net The versatility of the imidazole nucleus makes it a common motif in drug discovery. nih.gov

Below is a table summarizing potential modifications to the imidazole ring and their likely effects on biological activity.

| Imidazole Modification | Predicted Impact on Activity | Rationale |

| N-1 methylation | Potentially decreased | Blocks a potential hydrogen bond donor site. |

| C-4/C-5 substitution (e.g., methyl, chloro) | Variable | Can influence steric and electronic properties, potentially enhancing or diminishing activity. |

| Replacement with bioisosteres (e.g., triazole, pyrazole) | Variable | May retain key interactions while altering other properties like metabolic stability and pKa. |

Role of the N-(Imidazol-2-ylmethyl)aniline Linker in Molecular Recognition

The N-(imidazol-2-ylmethyl)aniline linker is not merely a spacer but plays an active role in the molecular recognition of this compound derivatives. This linker provides the appropriate orientation for the fluorinated aniline and imidazole rings to interact with their biological target. The flexibility and length of the linker are critical determinants of binding affinity.

In related compound series, the linker has been shown to be a key determinant of activity. For example, in a series of 1,2,3-triazole derivatives, the linker played a crucial role in their anti-SARS-CoV-2 activity. nih.gov

The following table outlines potential modifications to the linker and their predicted consequences.

| Linker Modification | Predicted Impact on Activity | Rationale |

| Shortening the linker (e.g., removing the methylene (B1212753) group) | Potentially decreased | May lead to a loss of optimal binding geometry. |

| Lengthening the linker (e.g., adding a methylene group) | Potentially decreased | Could disrupt the optimal positioning of the key pharmacophores. |

| Introducing rigidity (e.g., incorporating a double bond) | Potentially increased or decreased | May lock the molecule in a more (or less) favorable conformation for binding. |

Comparative SAR Analysis Across Different Biological Targets

The SAR of this compound derivatives can vary significantly depending on the biological target. A modification that enhances activity against one target may diminish it against another. Therefore, a comparative SAR analysis is essential for developing selective agents.

For example, if the primary interaction with a target involves a hydrogen bond from the N-1 of the imidazole, N-1 methylation would likely be detrimental. However, if another target has a hydrophobic pocket near the N-1 position, methylation could enhance binding. The electronic effects of the fluorine substituent on the aniline ring can also lead to differential activities. A more electron-withdrawing substitution pattern might be favored for one target, while a less electron-withdrawing pattern is preferred for another.

The diverse roles that fluorine can play in molecular interactions, from enhancing binding affinity to improving metabolic stability, contribute to these target-dependent SAR profiles. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that can be used to correlate the chemical structure of a series of compounds with their biological activity. semanticscholar.org For this compound derivatives, QSAR models could be developed to predict the activity of new, unsynthesized analogs. mdpi.com

These models typically use molecular descriptors that quantify various physicochemical properties of the molecules, such as lipophilicity (logP), electronic properties (Hammett constants), and steric parameters (molar refractivity). By establishing a mathematical relationship between these descriptors and the observed biological activity, a predictive model can be built.

For instance, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) could provide insights into the steric and electrostatic fields around the molecules that are important for activity. nih.gov Such models can be invaluable for guiding the design of more potent derivatives and for prioritizing synthetic efforts. mdpi.com

Biological Interactions and Target Modulation in Vitro and Mechanistic Studies

Enzyme Inhibition Profiling and Mechanistic Elucidation

The imidazole (B134444) scaffold has been extensively explored for its potential to inhibit a wide range of enzymes implicated in various disease pathways.

Kinase Enzyme Inhibition (e.g., ALK5/ALK4, PDE2A, PDE10A, FLT3, RIPK2)

Derivatives containing the imidazole core have demonstrated significant potential as inhibitors of several protein kinases and phosphodiesterases.

ALK5/ALK4: The transforming growth factor-beta (TGF-β) pathway, which involves the kinase ALK5, is crucial in cell growth and differentiation and is a target in cancer and fibrosis research. While specific data on 2-fluoro-N-(1H-imidazol-2-ylmethyl)aniline is not detailed, structurally related imidazole derivatives have been identified as potent ALK5 inhibitors.

FLT3: FMS-like tyrosine kinase 3 (FLT3) is a critical target in acute myeloid leukemia (AML), especially in patients with FLT3 mutations. nih.govsemanticscholar.org Research into heterocyclic cores has revealed that imidazo[1,2-b]pyridazine (B131497) and imidazo[1,2-a]pyridine-thiophene derivatives are potent inhibitors of FLT3 and its mutants. nih.govnih.gov These findings underscore the suitability of the imidazole-based framework for developing FLT3 inhibitors. nih.govsemanticscholar.orgnih.gov

PDE10A: Phosphodiesterase 10A (PDE10A) is highly expressed in the brain's striatal medium spiny neurons and is a target for treating neuropsychiatric disorders like schizophrenia. frontiersin.orgyoutube.com Potent and selective benzimidazole-based inhibitors of PDE10A have been developed, showing promise for improving conditions such as pulmonary arterial hypertension. nih.govnih.gov Optimization of related imidazopyridine and benzimidazole (B57391) scaffolds has led to compounds with nanomolar inhibitory concentrations and improved metabolic stability. nih.govresearchgate.net No significant research was identified linking this scaffold to PDE2A inhibition.

RIPK2: No specific inhibitory activity by imidazole-aniline derivatives against Receptor-Interacting Protein Kinase 2 (RIPK2) was identified in the reviewed literature.

Cyclooxygenase (COX-1, COX-2) and Lipoxygenase (5-LOX) Inhibition

The imidazole ring is a key structural feature in a variety of anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.

COX-1 and COX-2: The inducible COX-2 isoform is a major target for anti-inflammatory drugs. brieflands.comnih.gov A wide range of 5-membered heterocyclic scaffolds, including imidazole, have been used to develop selective COX-2 inhibitors. researchgate.net Studies have reported on novel series of 5-substituted 1-H-imidazole derivatives designed as atypical, selective COX-2 inhibitors. brieflands.comresearchgate.net These compounds have shown inhibitory activity in the micromolar and even nanomolar range, with some exhibiting high selectivity over the constitutive COX-1 isoform, which is associated with gastrointestinal side effects. brieflands.comnih.gov

5-LOX: Dual inhibition of COX-2 and 5-lipoxygenase (5-LOX) is a strategy to develop safer anti-inflammatory drugs. nih.gov Research has been conducted on compounds that possess dual inhibitory activities. nih.gov

| Compound Series | Target | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| 5-Substituted 1-benzyl-2-(methylsulfonyl)-1-H-imidazole (Compound 5b) | COX-2 | 0.71 | 115 | brieflands.com |

| Imidazoline Analog (Compound 17) | COX-2 | 0.3 | Comparable to Celecoxib | nih.gov |

| 1,5-Diaryl Imidazole Derivative | COX-2 | 0.05 - 0.11 | High | researchgate.net |

Cholinesterase (AChE, BChE) Inhibition

Inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for Alzheimer's disease. The imidazole scaffold is a key component in the design of such inhibitors. researchgate.netresearchgate.net Benzimidazole-based derivatives, as well as hybrids incorporating thiazole (B1198619) or other heterocyclic rings, have shown remarkable inhibitory capabilities against both cholinesterase enzymes. researchgate.netresearchgate.net Some compounds exhibit potent dual inhibitory activity, while others show selectivity for one enzyme over the other. nih.gov For instance, certain isoindolinedione-benzamide derivatives showed potent AChE inhibition (IC₅₀ of 0.26 µM), while others were highly effective against BChE (IC₅₀ of 0.08 µM). researchgate.net

| Compound Series | AChE IC₅₀ | BChE IC₅₀ | Reference |

|---|---|---|---|

| Isoindolinedione-benzamide (Comp. 7j) | 0.26 µM | - | researchgate.net |

| Isoindolinedione-benzamide (Comp. 7c) | - | 0.08 µM | researchgate.net |

| Benzimidazole-based thiazole | As low as 0.10 µM | - | researchgate.net |

| 2-Oxoindoline conjugate (Comp. 8i) | 0.39 µM | 0.28 µM | nih.gov |

| Peucedanum japonicum Coumarin (PJ13) | 9.28 µM | >40 µM | nih.gov |

| Peucedanum japonicum Coumarin (PJ5) | >40 µM | 7.22 µM | nih.gov |

Other Enzyme Systems (e.g., α-amylase, USP1/UAF1)

α-amylase: Inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase is a key approach for managing type-2 diabetes. researchgate.net Various imidazole derivatives, including imidazole-appended phenoxyquinolines and imidazo[1,2-a]pyridines, have been synthesized and evaluated for their inhibitory activity against these enzymes. researchgate.netacs.org Studies have shown that some of these compounds exhibit potent inhibition, with IC₅₀ values in the micromolar range, sometimes exceeding the activity of the standard drug, acarbose. researchgate.netnih.gov For example, 4,5-diphenylimidazole-2-thione was found to be a reversible, non-competitive inhibitor of α-amylase with a Ki value of 6.5 x 10⁻⁵ M. nih.gov

USP1/UAF1: The ubiquitin-specific protease 1 (USP1)/UAF1 complex is involved in DNA damage response and is a target for cancer therapy. semanticscholar.orgnih.gov However, the development of inhibitors has primarily focused on other chemical scaffolds, such as the N-benzyl-2-phenylpyrimidin-4-amine derivative ML323. semanticscholar.orgijbs.com The current body of research does not indicate that imidazole-aniline type structures are a significant focus for USP1/UAF1 inhibition. researchgate.net

Receptor Binding and Allosteric Modulation Studies (e.g., GABA-A Receptor α1/γ2 Interface)

The γ-aminobutyric acid type A (GABA-A) receptor is the principal inhibitory neurotransmitter receptor in the central nervous system and the target of benzodiazepines. wikipedia.org The classical benzodiazepine (B76468) binding site is located at the interface between the α and γ subunits (e.g., α1/γ2). wikipedia.orgfrontiersin.orgnih.gov Modulation of the α1β2γ2 GABA-A receptor subpopulation is a novel strategy for addressing neurological dysfunctions. nih.gov

While the chemical space of molecules targeting the α1/γ2 interface has been limited, recent research has identified 2-(4-fluorophenyl)-1H-benzo[d]imidazoles as promising positive allosteric modulators (PAMs) at this site. nih.govacs.org Benzimidazoles are considered bioisosteres of imidazo[1,2-a]pyridine (B132010) motifs and can mimic their selectivity for the α1/γ2 interface. nih.govacs.org These compounds have been shown to enhance GABA-A receptor function and possess improved metabolic stability, presenting a valuable chemical template for developing new therapeutic agents that act on this specific receptor subtype. nih.govacs.org

Antimicrobial Activity Investigations (In Vitro)

The imidazole ring is a fundamental component of many antimicrobial agents. semanticscholar.orgnano-ntp.com Its derivatives are known to possess broad-spectrum activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria as well as fungi. nano-ntp.comnih.govresearchgate.net

The mechanism of action for imidazole-based antimicrobials is multifaceted. It can involve the disruption of microbial cell membrane integrity, leading to the leakage of cellular contents and cell death. nano-ntp.comnih.gov Other proposed mechanisms include interference with DNA replication and the inhibition of essential enzymes like protein kinases. nih.gov Numerous studies have synthesized novel imidazole and benzimidazole derivatives and screened them against various pathogens. For example, N-arylidene-4-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline derivatives were tested against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), with some compounds showing effective antibacterial activity. researchgate.net The versatility of the imidazole scaffold allows for structural modifications to enhance potency and broaden the spectrum of activity, making it a continued focus of antimicrobial drug discovery. semanticscholar.orgresearchgate.net

Antibacterial Spectrum Against Gram-Positive and Gram-Negative Strains

No research data was found regarding the in vitro antibacterial activity of this compound against either Gram-positive or Gram-negative bacterial strains.

Antifungal Efficacy Against Pathogenic Fungi (e.g., Candida species)

There are no available studies that have evaluated the antifungal efficacy of this compound against pathogenic fungi, including species from the Candida genus.

Antitubercular Activity (e.g., Mycobacterium tuberculosis H37Rv Strain)

No published research has investigated the antitubercular activity of this compound against Mycobacterium tuberculosis, including the H37Rv strain.

Antiprotozoal Activity Assessments (e.g., Anti-malarial, Anti-plasmodial)

Information regarding the antiprotozoal activity of this compound, including any anti-malarial or anti-plasmodial assessments, is not present in the current scientific literature.

Anti-inflammatory and Antioxidant Activity in Cellular/Biochemical Assays

There is no available data from cellular or biochemical assays to support any anti-inflammatory or antioxidant properties of this compound.

Protein-Ligand Binding Affinity and Specificity Studies

No studies on the protein-ligand binding affinity and specificity of this compound have been published.

Chemical Applications and Materials Science Research

Corrosion Inhibition Properties and Adsorption Mechanisms

The molecular structure of 2-fluoro-N-(1H-imidazol-2-ylmethyl)aniline suggests significant potential as a corrosion inhibitor for metals and alloys, particularly steel in acidic environments. Organic corrosion inhibitors function by adsorbing onto the metal surface, creating a protective barrier that isolates the metal from the corrosive medium. nih.govnih.gov The effectiveness of these inhibitors is closely linked to their chemical structure, specifically the presence of heteroatoms (like nitrogen), aromatic rings, and polar functional groups. nih.gov

The this compound molecule possesses several key features for strong adsorption:

Imidazole (B134444) Ring: The imidazole group is a well-known and effective component in corrosion inhibitors. nih.govmdpi.com Its two nitrogen atoms, one of which has a lone pair of electrons, can coordinate with vacant d-orbitals of metal atoms, forming a stable, protective film. nih.govnih.gov

Aniline (B41778) Moiety: The aniline part of the molecule contributes π-electrons from its benzene (B151609) ring, which can interact with the metal surface, enhancing the adsorption process. The nitrogen atom of the amine group also serves as an additional adsorption site.

Fluorine Atom: The electronegative fluorine atom can influence the electronic density of the aniline ring, potentially strengthening the adsorption bond between the inhibitor and the metal surface.

The adsorption mechanism is expected to be a combination of physical and chemical processes (physisorption and chemisorption). Physisorption involves electrostatic interactions between the charged metal surface and the inhibitor molecule, while chemisorption involves the formation of coordinate bonds through electron sharing. nih.govnih.gov This dual mechanism often leads to a more stable and effective protective layer. Studies on similar imidazole derivatives have shown that their adsorption behavior typically follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface. mdpi.com

While specific data for this compound is not extensively documented, research on structurally related compounds provides strong evidence of its potential efficacy.

Table 1: Corrosion Inhibition Efficiencies of Structurally Similar Imidazole Derivatives

| Inhibitor Compound | Metal/Alloy | Corrosive Medium | Max. Inhibition Efficiency (%) |

|---|---|---|---|

| Imidazole Derivative (ID) nih.gov | Q235 Carbon Steel | 3.5 wt.% NaCl (acidic) | Excellent, concentration-dependent |

| 2-(4-chlorophenyl)-1,4,5-triphenyl-1H-imidazole (IM-Cl) nih.gov | Mild Steel | 0.5 M H₂SO₄ | 96.7 |

| 1,4,5-triphenyl-2-(p-tolyl)-1H-imidazole (IM-CH₃) nih.gov | Mild Steel | 0.5 M H₂SO₄ | 91.9 |

| (E)-N-(3-(1H-imidazol-1-yl)propyl)-1-(4-fluorophenyl)methanimine (FIM1) researchgate.net | Carbon Steel | HCl | 91.17 |

Applications in Polymer Chemistry and Advanced Materials as Building Blocks

The unique hybrid structure of this compound makes it a valuable monomer for the synthesis of functional polymers and a building block for advanced materials like metal-organic frameworks (MOFs).

As a monomer, it can be used to create novel derivatives of polyaniline (PANI), a well-known conducting polymer. researchgate.net The polymerization of aniline and its derivatives is a common method to produce polymers with tailored properties. rsc.org Incorporating the this compound unit into a polymer chain would be expected to impart specific characteristics:

Improved Solubility: Substituents on the aniline ring often increase the solubility of the resulting polymer in common organic solvents, which is a significant advantage over the often-difficult-to-process parent PANI. researchgate.netresearchgate.net

Modified Conductivity: The electronic effects of the fluoro and imidazolylmethyl groups can alter the electronic properties and conjugation of the polymer backbone, thereby tuning its electrical conductivity. researchgate.netjmest.org

Functional Sites: The imidazole groups along the polymer chain can act as coordination sites for metal ions, opening possibilities for creating polymer-metal composites or materials with catalytic or sensory properties. rsc.org

Beyond polymerization, this compound is an ideal candidate for use as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline, porous materials constructed from metal ions or clusters connected by organic ligands. alfa-chemistry.com The imidazole moiety is highly effective as a linker for MOFs due to its ability to coordinate strongly with metal ions through its nitrogen atoms. alfa-chemistry.com Using this compound as a linker could lead to MOFs with:

High surface area and tunable pore sizes. alfa-chemistry.com

Enhanced chemical stability. alfa-chemistry.com

Functionalized pores due to the presence of the fluoro-aniline group.

These properties make such MOFs promising for applications in gas storage and separation, catalysis, and chemical sensing. alfa-chemistry.comrsc.org

Ligand Design for Metal Complexation and Catalysis

The field of coordination chemistry extensively utilizes ligands containing nitrogen heteroatoms, such as imidazole, to form stable complexes with transition metals. wikipedia.org this compound is an excellent candidate for a multidentate ligand, capable of binding to a metal ion through multiple atoms. The imine nitrogen of the imidazole ring and the nitrogen of the aniline's amino group can both act as electron-pair donors. wikipedia.org

This chelation can form stable five- or six-membered rings with a central metal ion, a highly favorable configuration in coordination chemistry. The resulting transition metal complexes (e.g., with Cu(II), Ni(II), Co(II), Zn(II)) are of significant interest for their potential catalytic activity. bohrium.comjocpr.com Metal complexes featuring imidazole-based ligands are known to be effective catalysts in a variety of organic reactions, including oxidation and polymerization. jocpr.comacs.org

The role of the ligand is crucial as it modulates the electronic and steric environment of the metal center, which in turn dictates the catalyst's activity, selectivity, and stability. nih.gov The presence of the electron-withdrawing fluorine atom on the aniline ring can fine-tune the electron density at the metal center, potentially enhancing its catalytic performance in specific reactions. The development of such complexes represents a promising avenue for creating novel, efficient, and selective catalysts for synthetic chemistry. nih.gov

Development of Fluorescent Probes and Sensors

Fluorescent chemical sensors are powerful analytical tools that can detect specific ions or molecules with high sensitivity and selectivity. nih.gov The design of these sensors often involves a fluorophore (a light-emitting unit) coupled with a receptor (a recognition unit). unigoa.ac.in

The this compound scaffold contains the necessary components to function as a fluorescent chemosensor, particularly for detecting metal ions. nih.gov

Recognition Site: The imidazole and aniline nitrogen atoms can act as a binding site for metal ions like Zn²⁺, Cu²⁺, or Al³⁺. unigoa.ac.inresearchgate.net

Fluorophore: The conjugated π-system of the aniline and imidazole rings can provide the basis for fluorescence. Aniline itself is a known fluorochrome. scispace.com

The sensing mechanism would likely rely on processes such as Photoinduced Electron Transfer (PET). In the unbound state, the lone pair electrons on the nitrogen atoms could quench the fluorescence of the molecule. Upon binding to a target metal ion, these electrons become engaged in the coordinate bond, inhibiting the PET process and causing a "turn-on" of fluorescence. researchgate.net This change in fluorescence intensity provides a direct and measurable signal for the presence of the analyte. The fluorine substituent can also modify the photophysical properties, such as the emission wavelength and quantum yield.

Imidazole-based structures have been successfully employed in highly sensitive and selective fluorescent probes for various metal ions. unigoa.ac.innih.govresearchgate.net

Table 2: Characteristics of Imidazole-Based Fluorescent Probes

| Probe Type | Target Analyte | Sensing Mechanism | Detection Limit |

|---|---|---|---|

| Imidazole-Schiff Base researchgate.net | Al³⁺ | PET Inhibition (Turn-on) | 1.62 nM |

| Isoindole-Imidazole nih.gov | Zn²⁺ | CHEF (Turn-on) | 0.073 µM |

| Imidazole-Julolidine unigoa.ac.in | Zn²⁺ and Pyrophosphate | Metal-complex displacement | Not specified |

The potential to develop this compound into a selective fluorescent probe highlights its utility in analytical chemistry for environmental and biological monitoring. nih.gov

Future Research Directions and Outlook for 2 Fluoro N 1h Imidazol 2 Ylmethyl Aniline

The unique hybrid structure of 2-fluoro-N-(1H-imidazol-2-ylmethyl)aniline, which combines a fluorinated aniline (B41778) moiety with an imidazole (B134444) ring, presents a versatile scaffold for scientific exploration. The strategic placement of a fluorine atom on the aniline ring, coupled with the proven utility of the imidazole group, suggests significant potential across various fields. Future research is poised to unlock the full capabilities of this compound and its derivatives through innovative synthetic strategies, computational design, and exploration of novel applications in medicine and materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.